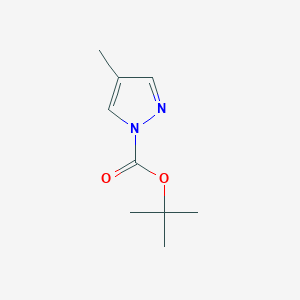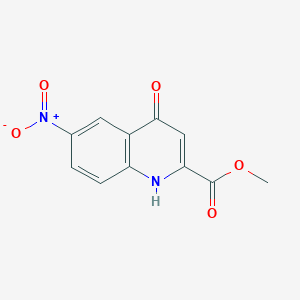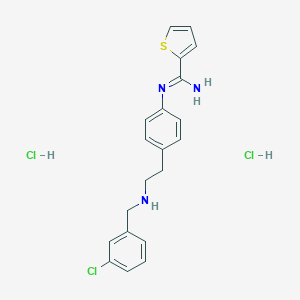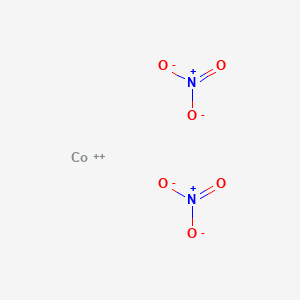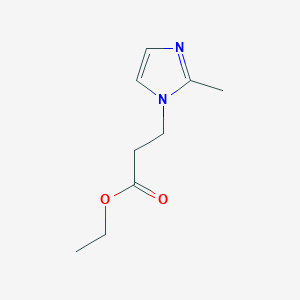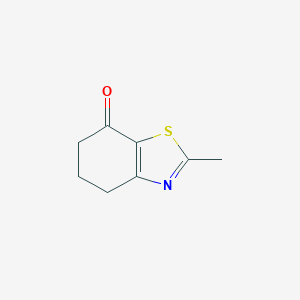![molecular formula C8H8ClN3O B179793 2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 129872-85-1](/img/structure/B179793.png)
2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a chemical compound that is part of the pyrrolo[3,2-d]pyrimidine class . This class of compounds has been found to have significant biological activity, including anticancer properties . They are known to inhibit VEGFR2 kinase, which is involved in the proliferation of human umbilical vein endothelial cells .
Synthesis Analysis
The synthesis of pyrrolo[3,2-d]pyrimidine compounds involves chemical modifications into its N-5 side chain and conversion of the chemically modified compounds into their salts . The process involves the use of various reagents and solvents, and the reaction is typically carried out at elevated temperatures .Molecular Structure Analysis
The molecular structure of “2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is based on the pyrrolo[3,2-d]pyrimidine core . This core structure is often modified with various substituents to enhance its biological activity .Chemical Reactions Analysis
Pyrrolo[3,2-d]pyrimidine compounds undergo various chemical reactions during their synthesis . For example, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide results in a 7-methyl product . This product can then react with an appropriate amine to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .Aplicaciones Científicas De Investigación
Application in Cancer Therapy
Field
This compound has been used in the field of cancer therapy .
Summary of Application
Pyrrolo[3,2-d]pyrimidine-based compounds have been used as EGFR T790M/L858R Mutant Inhibitors . These inhibitors are used in the treatment of various types of cancer.
Methods of Application
The compound was synthesized using a structure-based approach . The synthesis involved a series of chemical reactions, including the use of reagents such as (E).4.(dimethylamino)but.2.enoic acid, EDC, HOBt, DIEA, DMF .
Results or Outcomes
The synthesized compound showed potent activities against EGFR T790M/L858R mutants . This suggests that it could be a promising candidate for cancer therapy.
Application in FGFR Inhibition
Field
This compound has been used in the field of FGFR inhibition .
Summary of Application
Pyrrolo[2,3-d]pyrimidine derivatives have been used as inhibitors of the FGFR signaling pathway . This pathway plays an essential role in various types of tumors, and its inhibition represents an attractive strategy for cancer therapy.
Methods of Application
The specific methods of application or experimental procedures for this application were not detailed in the source .
Results or Outcomes
The synthesized 1H-pyrrolo[2,3-b]pyridine derivatives showed potent activities against FGFR1, 2, and 3 . This suggests that they could be effective in inhibiting the FGFR signaling pathway in cancer cells.
Application in Fungicide Development
Field
This compound has been used in the field of agricultural chemistry for the development of fungicides .
Summary of Application
Pyrimidinamine derivatives have been used to develop new fungicides . These compounds are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .
Methods of Application
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism . The new compounds showed excellent fungicidal activity .
Results or Outcomes
Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
Application in Tubercidin Simulation
Field
This compound has been used in the field of medical chemistry for the simulation of tubercidin .
Summary of Application
Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidines, which are structurally similar to the compound , have been used to simulate the pKa of tubercidin . Tubercidin is an antibiotic and antineoplastic agent that inhibits the growth of several types of bacteria and cancer cells.
Results or Outcomes
The synthesized compounds all have a methyl group substituted on the 7-nitrogen . This suggests that they could be effective in simulating the pKa of tubercidin.
Direcciones Futuras
The future directions for research on “2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” and related compounds could involve further exploration of their biological activity and potential therapeutic applications . For example, they could be investigated as potential anticancer agents due to their ability to inhibit VEGFR2 kinase .
Propiedades
IUPAC Name |
2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-2-12-4-3-5-6(12)7(13)11-8(9)10-5/h3-4H,2H2,1H3,(H,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRBPQVAJGNGEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)NC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180921 |
Source


|
| Record name | 2-Chloro-5-ethyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |
CAS RN |
129872-85-1 |
Source


|
| Record name | 2-Chloro-5-ethyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129872-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-ethyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

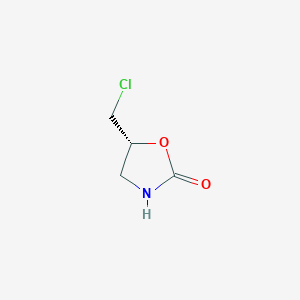
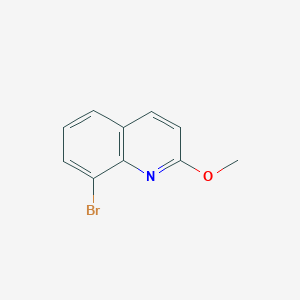
![4-[2-(4-Methylphenyl)ethanethioyl]morpholine](/img/structure/B179714.png)
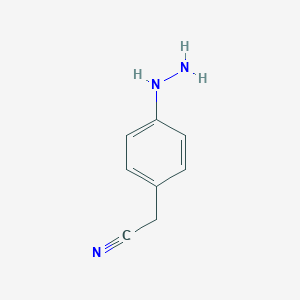
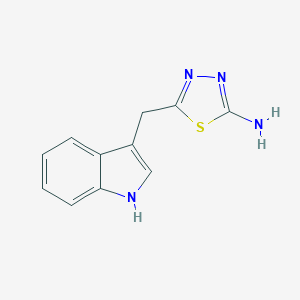
![4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride](/img/structure/B179722.png)


